N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylene]-3',5'-dimethyl-1'-phenyl-1H,1'H-3,4'-bipyrazole-5-carbohydrazide
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Overview
Description
N’-[(1E)-(4-hydroxy-3-methoxyphenyl)methylene]-3’,5’-dimethyl-1’-phenyl-1H,1’H-3,4’-bipyrazole-5-carbohydrazide is a complex organic compound known for its diverse chemical properties and potential applications in various scientific fields. This compound features a bipyrazole core, which is often associated with significant biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-(4-hydroxy-3-methoxyphenyl)methylene]-3’,5’-dimethyl-1’-phenyl-1H,1’H-3,4’-bipyrazole-5-carbohydrazide typically involves the following steps:
Formation of the Bipyrazole Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones or similar compounds under acidic or basic conditions.
Functionalization: The bipyrazole core is then functionalized by introducing the methylene, hydroxy, and methoxy groups through various organic reactions such as alkylation, acylation, or condensation reactions.
Final Assembly: The final compound is assembled by coupling the functionalized bipyrazole with the appropriate aldehyde or ketone under mild conditions, often using catalysts like acetic acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Continuous Flow Synthesis: To enhance reaction efficiency and scalability.
Catalyst Optimization: Using more efficient and recyclable catalysts to reduce costs and environmental impact.
Purification Techniques: Employing advanced purification methods such as crystallization, chromatography, or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-(4-hydroxy-3-methoxyphenyl)methylene]-3’,5’-dimethyl-1’-phenyl-1H,1’H-3,4’-bipyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The methylene group can be reduced to a methylene bridge using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a methylene-bridged compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in coordination chemistry to form metal complexes that can act as catalysts in various organic reactions.
Material Science: Potential use in the development of new materials with unique electronic or optical properties.
Biology
Antimicrobial Activity: Exhibits potential antimicrobial properties, making it a candidate for the development of new antibiotics.
Enzyme Inhibition: Can act as an inhibitor for certain enzymes, which is useful in biochemical research.
Medicine
Drug Development: Potential use in the synthesis of new pharmaceutical compounds due to its biological activity.
Cancer Research: Investigated for its potential anti-cancer properties through inhibition of specific molecular pathways.
Industry
Dye Synthesis: Used in the synthesis of dyes and pigments due to its chromophoric properties.
Polymer Additives: Acts as an additive in polymers to enhance their properties.
Mechanism of Action
The mechanism by which N’-[(1E)-(4-hydroxy-3-methoxyphenyl)methylene]-3’,5’-dimethyl-1’-phenyl-1H,1’H-3,4’-bipyrazole-5-carbohydrazide exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulation of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-(4-hydroxy-3-methoxyphenyl)methylene]-3’,5’-dimethyl-1H-pyrazole-5-carbohydrazide
- N’-[(1E)-(4-hydroxy-3-methoxyphenyl)methylene]-3’,5’-dimethyl-1’-phenyl-1H-pyrazole-5-carbohydrazide
Uniqueness
- Structural Complexity : The presence of the bipyrazole core and multiple functional groups makes it more complex and potentially more versatile than similar compounds.
- Biological Activity : Exhibits unique biological activities that are not observed in simpler analogs, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H22N6O3 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C23H22N6O3/c1-14-22(15(2)29(28-14)17-7-5-4-6-8-17)18-12-19(26-25-18)23(31)27-24-13-16-9-10-20(30)21(11-16)32-3/h4-13,30H,1-3H3,(H,25,26)(H,27,31)/b24-13+ |
InChI Key |
XCLZRELGPCDKFM-ZMOGYAJESA-N |
Isomeric SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C3=NNC(=C3)C(=O)N/N=C/C4=CC(=C(C=C4)O)OC |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C3=NNC(=C3)C(=O)NN=CC4=CC(=C(C=C4)O)OC |
Origin of Product |
United States |
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